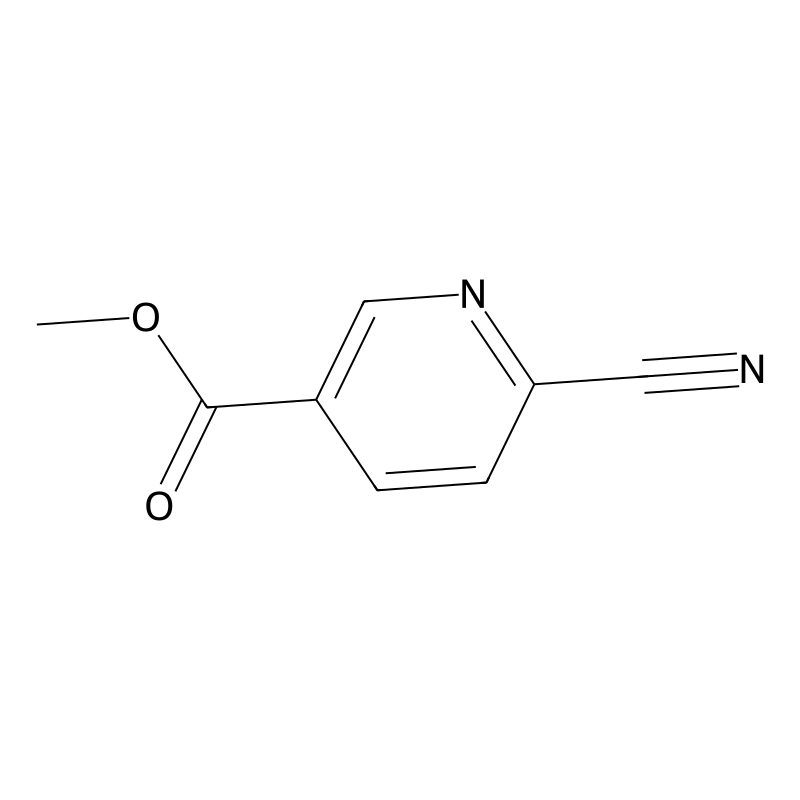

Methyl 6-cyanopyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-cyanopyridine-3-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 162.15 g/mol. It features a pyridine ring substituted with a cyano group and a carboxylate ester, making it a versatile building block in organic synthesis. The compound is known for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure and properties .

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Reduction: The cyano group can be reduced to an amine or aldehyde, depending on the conditions used.

These reactions enable the synthesis of a wide range of derivatives that can be tailored for specific applications .

Research indicates that methyl 6-cyanopyridine-3-carboxylate exhibits biological activity that may include antimicrobial and antifungal properties. Its structural components allow it to interact with biological systems, potentially leading to the development of new therapeutic agents. Some studies have suggested that derivatives of this compound may also show activity against certain cancer cell lines, highlighting its potential as a lead compound in drug discovery .

Several methods have been reported for synthesizing methyl 6-cyanopyridine-3-carboxylate:

- Cyclization Reactions: Starting from appropriate pyridine derivatives and reacting them with cyanogen bromide or similar reagents to introduce the cyano group.

- Esterification: Reacting 6-cyanopyridine-3-carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

- One-pot Reactions: Utilizing multi-component reactions that combine starting materials in a single reaction vessel to simplify the synthesis process.

These methods offer various routes for obtaining the compound, each with its advantages regarding yield and purity .

Methyl 6-cyanopyridine-3-carboxylate finds applications in several fields:

- Pharmaceutical Industry: As a precursor for synthesizing biologically active compounds.

- Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.

- Material Science: Utilized in creating functional materials through polymerization or other chemical modifications.

The versatility of this compound makes it valuable in both research and industrial applications .

Studies on methyl 6-cyanopyridine-3-carboxylate have explored its interactions with various biological targets. These include:

- Enzyme Inhibition: Investigating how derivatives may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Assessing binding affinity to various receptors, which may lead to pharmacological effects.

Such studies are crucial for understanding how this compound can be optimized for therapeutic use and how it interacts within biological systems .

Methyl 6-cyanopyridine-3-carboxylate shares structural similarities with several related compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-methylpyridine-3-carboxylate | Contains a methyl group instead of cyano; less polar. | |

| Methyl 6-chloro-5-cyanopyridine-2-carboxylate | Chlorine substituent; altered reactivity profile. | |

| Methyl 6-cyanopicolinate | Similar cyano and carboxylate groups but different positioning; affects reactivity and biological activity. |

Methyl 6-cyanopyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological properties compared to these similar compounds .